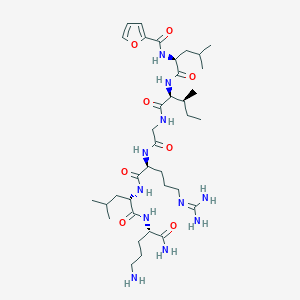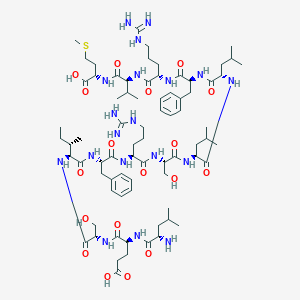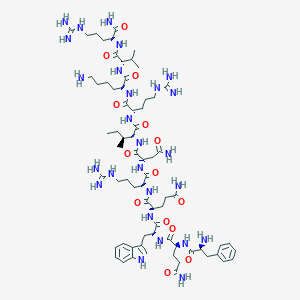![molecular formula C50H73N13O11 B013264 赖氨酰-[脱-精氨酸9]缓激肽 CAS No. 71800-36-7](/img/structure/B13264.png)
赖氨酰-[脱-精氨酸9]缓激肽
描述
Synthesis Analysis
The synthesis of des-Arg(10)-kallidin involves specific biochemical processes that ensure the production of this ligand with high affinity for bradykinin B1 receptors. Although specific synthesis details are not provided in the available literature, the functional characterization of des-Arg(10)-kallidin suggests a complex synthesis pathway that preserves its biological activity.
Molecular Structure Analysis
Des-Arg(10)-kallidin is identified by its unique binding affinity to bradykinin B1 receptors, characterized by high-affinity binding sites on cultured rat aortic smooth muscle cells. The molecular structure facilitates specific interactions with the bradykinin B1 receptor, distinguishing it from other ligands through a monoexponential association and dissociation kinetics.
Chemical Reactions and Properties
Des-Arg(10)-kallidin exhibits specific chemical reactions with the bradykinin B1 receptor, leading to increased cytosolic free Ca2+ levels, phosphoinositide turnover, and arachidonic acid release at nanomolar concentrations. These interactions underscore the chemical properties that enable des-Arg(10)-kallidin to modulate cellular signaling pathways effectively.
Physical Properties Analysis
The physical properties of des-Arg(10)-kallidin, such as its binding kinetics (association rate constant k(+1) = 1.5 10(5) M(-1) sec(-1); dissociation rate constant k(-1) = 4.2 10(-5) sec(-1)), are critical for its interaction with the bradykinin B1 receptor. These properties facilitate the precise modulation of receptor activity and downstream signaling processes.
Chemical Properties Analysis
The chemical properties of des-Arg(10)-kallidin are defined by its specificity for the bradykinin B1 receptor, demonstrated through competitive inhibition experiments. This specificity is attributed to the ligand's structure, which enables selective binding and activation of receptor-mediated signaling pathways.
科学研究应用
缓激肽 B1 受体激动剂
“赖氨酰-[脱-精氨酸9]缓激肽”是一种内源性强效且高度选择性的缓激肽 B1 受体激动剂 . 它对 B1 受体具有强烈的上调作用,并被特异性蛋白激酶 C 抑制剂阻断 .
降压剂
该化合物是一种降压剂,可在体内降低外周血管阻力 . 这意味着它可能用于治疗高血压。
炎症反应通路
“赖氨酰-[脱-精氨酸9]缓激肽”与炎症反应通路相关,该通路具有多种血管通透性功能,包括血栓形成和血液凝固 . 它通过缓激肽受体 B2 (B2R) 信号传导,导致下游分子信号级联的激活 .
在糖尿病诱发的继发性出血中的作用
该化合物已被用作 B1R 激动剂来研究 B1R 在糖尿病诱发的继发性出血中的作用 . 这表明它在糖尿病研究和治疗中具有潜在的应用。
缓激肽介导的血管性水肿
缓激肽代谢及其受体在药物诱发的无荨麻疹血管性水肿 (AE) 中起着核心作用,这是由于血管通透性增加造成的 . 许多心血管和糖尿病药物可能会导致 BK 介导的 AE .
在癌症研究中的作用
缓激肽介导的信号传导(“赖氨酰-[脱-精氨酸9]缓激肽”是其中一部分)与炎症、慢性疼痛、血管病变、神经病变、肥胖、糖尿病和癌症有关 . 这表明它可能在癌症研究和治疗中具有潜在的应用。
蛋白质结合
作用机制
Target of Action
Lys-[Des-Arg9]Bradykinin, also known as des-Arg10-Kallidin or [des-Arg10]kallidin, is an endogenous potent and highly selective agonist for the bradykinin B1 receptor . The primary targets of this compound are the bradykinin B1 receptors (BDKRB1), which are present in human amnion .
Mode of Action
Lys-[Des-Arg9]Bradykinin interacts with its targets, the BDKRB1 receptors, to mediate its effects . It increases the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . These effects are mediated through BDKRB1 receptors, with subsequent activation of the p38 and ERK1/2 pathways .
Biochemical Pathways
The serine protease tissue kallikrein-1 (KLK-1) generates kallidin (Lys-BK) mainly from circulating low-molecular-weight kininogen (LK), whereas plasma kallikrein, a component of the contact activation system, generates bradykinin (BK) exclusively from high-molecular-weight-kininogen (HK) . Lys-[Des-Arg9]Bradykinin is formed from the precursor kallidinogen found in blood plasma by the protease kallikrein . It can be converted into bradykinin by the enzyme aminopeptidase .
Pharmacokinetics
It is known that it is a hypotensive agent that reduces peripheral vascular resistance in vivo .
Result of Action
The molecular and cellular effects of Lys-[Des-Arg9]Bradykinin’s action include increased expression of PTGS2 and subsequent PGE2 production . It also plays a pivotal role in inflammation . In addition to its vasodilatory effect, it contracts the smooth muscles of the intestines, uterus, and bronchi .
Action Environment
The action of Lys-[Des-Arg9]Bradykinin is influenced by various environmental factors. For instance, lipopolysaccharide (LPS) and serum amyloid A1 (SAA1), the important mediators of infectious inflammation, induce the expression of both BDKRB1 and BDKRB2 through toll-like receptor 4 (TLR4) . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of infectious inflammation mediators.
安全和危害
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVBOHFGXNHCC-TZPCGENMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222058 | |
| Record name | Kallidin, des-arg(10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1032.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71800-36-7 | |
| Record name | Kallidin, des-arg(10)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kallidin, des-arg(10)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of des-Arg10-kallidin?
A1: Des-Arg10-kallidin selectively binds to and activates the kinin B1 receptor (B1R) [, , , , , , , , , , , , , , , ].
Q2: How does B1R activation by des-Arg10-kallidin differ from bradykinin's action?
A2: Bradykinin primarily activates the B2 receptor (B2R), although it can be metabolized to des-Arg10-kallidin by carboxypeptidases, subsequently activating B1R [, ].
Q3: What are the downstream effects of B1R activation by des-Arg10-kallidin?
A3: B1R activation triggers various signaling pathways, leading to effects like vasodilation, increased vascular permeability, pain, inflammation, and cell proliferation, often associated with inflammatory and fibrotic conditions [, , , , , , , , , , , , , , , ].
Q4: How does carboxypeptidase M (CPM) influence B1R signaling by des-Arg10-kallidin?
A4: CPM acts as a positive allosteric modulator of B1R, enhancing des-Arg10-kallidin's binding affinity and downstream signaling, ultimately increasing receptor activity [, ].
Q5: What is the molecular formula and weight of des-Arg10-kallidin?
A5: Des-Arg10-kallidin's molecular formula is C50H73N13O11, and its molecular weight is 1004.2 g/mol.
Q6: Is there any spectroscopic data available for des-Arg10-kallidin?
A6: While specific spectroscopic data isn't extensively provided in the research, studies utilizing techniques like fluorescence resonance energy transfer and bioluminescence resonance energy transfer have been employed to investigate des-Arg10-kallidin's interaction with B1R and conformational changes upon binding [, ].
Q7: How does the removal of the C-terminal arginine residue impact kinin activity?
A7: Removing the C-terminal arginine generates des-Arg10-kallidin from kallidin, shifting its selectivity from B2R to B1R [, , , ].
Q8: Have any des-Arg10-kallidin analogs been developed to explore structure-activity relationships?
A8: Yes, analogs like Lys-[D-Phe8]des-Arg9-BK and Sar-[D-Phe8]des-Arg9-BK have been synthesized to investigate metabolic stability and the impact of structural modifications on B1R activity [].
Q9: What is known about the stability of des-Arg10-kallidin?
A9: Des-Arg10-kallidin can be metabolized by enzymes like angiotensin-converting enzyme (ACE) and aminopeptidase M, influencing its half-life and duration of action [].
Q10: Have any formulation strategies been explored to improve des-Arg10-kallidin stability?
A10: The development of metabolically protected analogs like Sar-[D-Phe8]des-Arg9-BK represents a strategy to enhance stability and prolong the peptide's half-life [].
Q11: What is the primary route of administration for des-Arg10-kallidin in experimental settings?
A11: Des-Arg10-kallidin is often administered via intra-arterial or intravenous routes in animal models to study its cardiovascular effects [, , ].
Q12: What is known about the metabolism and excretion of des-Arg10-kallidin?
A12: Des-Arg10-kallidin is metabolized by enzymes like ACE and aminopeptidase M. While specific details on excretion pathways are not extensively covered, research suggests renal excretion as a possible route [, ].
Q13: What in vitro models are used to study the effects of des-Arg10-kallidin?
A13: Cell-based assays using human lung fibroblasts, endothelial cells, umbilical vein smooth muscle cells, and various other cell lines are employed to investigate B1R expression, signal transduction pathways, and downstream effects of des-Arg10-kallidin [, , , , , , , ].
Q14: What are the key findings from in vivo studies using des-Arg10-kallidin?
A14: In vivo studies in animal models, particularly rodents, have demonstrated that des-Arg10-kallidin can induce hypotension, enhance inflammatory responses, contribute to pain hypersensitivity, and influence vascular permeability [, , , , , , , , , ].
Q15: Have any clinical trials been conducted with des-Arg10-kallidin?
A15: While des-Arg10-kallidin has not been evaluated in large-scale clinical trials, research in human subjects has explored its effects on nasal airway resistance, vascular function, and tissue plasminogen activator release [, , ].
Q16: What analytical methods are used to study des-Arg10-kallidin?
A16: Various techniques are employed, including:
- Radioligand binding assays: To assess the binding affinity of des-Arg10-kallidin to B1R [, , , , , , ].
- Real-time PCR (RT-PCR): To quantify B1R mRNA expression levels in cells and tissues [, , , , , , ].
- Western blot analysis: To detect and measure B1R protein expression [, ].
- Immunofluorescence and immunocytochemistry: To visualize the cellular localization of B1R [, ].
- Calcium imaging: To assess changes in intracellular calcium levels upon B1R activation [, , , , ].
- Zymography: To analyze the activity of matrix metalloproteinases, which can be modulated by des-Arg10-kallidin [].
- ELISA: To quantify cytokine levels, reflecting inflammatory responses [, ].
- Venous occlusion plethysmography: To measure forearm blood flow in human subjects [, ].
- Nasal lavage: To collect samples for measuring albumin content as an indicator of vascular permeability in the nasal airway [].
Q17: What are some essential research resources for studying des-Arg10-kallidin?
A17: Key resources include:
- Cell lines: Various human and animal cell lines expressing B1R, including HEK293T cells, Chinese hamster ovary cells, human lung fibroblasts (IMR 90), and endothelial cells [, , , , , , , , ].
- Antibodies: Specific antibodies targeting B1R for Western blot analysis, immunofluorescence, and immunocytochemistry [, ].
- Agonists and antagonists: Selective B1R agonists (e.g., des-Arg10-kallidin) and antagonists (e.g., [des-Arg10-Leu9]-kallidin) for pharmacological studies [, , , , , , , , , , , , , , , ].
- Animal models: Rodent models are commonly used to investigate the in vivo effects of des-Arg10-kallidin, particularly in the context of inflammation, pain, and cardiovascular function [, , , , , , , , , ].
Q18: What are some significant milestones in des-Arg10-kallidin research?
A18: Key milestones include:
- Identification and characterization of the B1R: This discovery paved the way for understanding the distinct pharmacological properties and signaling pathways mediated by des-Arg10-kallidin [, ].
- Elucidation of the role of carboxypeptidases in B1R agonist generation: The finding that enzymes like CPM can convert B2R agonists into B1R agonists, such as des-Arg10-kallidin, provided crucial insights into the regulation of kinin activity [, ].
- Development of selective B1R antagonists: The availability of potent and specific antagonists like [des-Arg10-Leu9]-kallidin has been instrumental in dissecting the physiological and pathological roles of B1R signaling [, , , , , ].
Q19: What are the potential cross-disciplinary applications of des-Arg10-kallidin research?
A19: Research on des-Arg10-kallidin holds promise for understanding and potentially treating a wide range of conditions, including:
- Inflammatory diseases: Given its role in inflammation, targeting B1R with antagonists could offer novel therapeutic approaches for diseases like asthma, arthritis, and inflammatory bowel disease [, , , ].
- Pain management: Des-Arg10-kallidin's involvement in pain hypersensitivity suggests that B1R antagonists could be explored for developing analgesics, particularly in the context of inflammatory pain [, , , ].
- Cardiovascular diseases: Understanding the interplay between B1R and B2R in regulating vascular tone and blood pressure could lead to new strategies for managing hypertension and heart failure [, , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)







